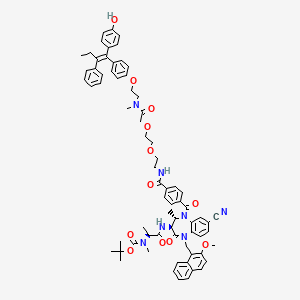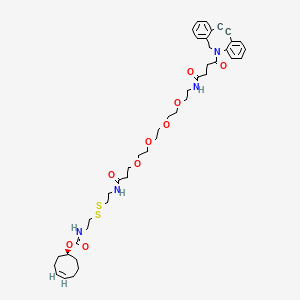
cIAP1 Ligand-Linker Conjugates 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cIAP1 Ligand-Linker Conjugates 2 is a chemical compound that combines an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase with a proteolysis targeting chimera linker. This compound is particularly useful in the design of specific and non-genetic IAP-dependent protein erasers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 2 involves the combination of an inhibitor of apoptosis protein ligand with a proteolysis targeting chimera linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general process involves the use of organic synthesis techniques to create the desired conjugate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories for scientific studies and is not yet manufactured on a large scale for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
cIAP1 Ligand-Linker Conjugates 2 undergoes various chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of target proteins by recruiting the E3 ubiquitin ligase.
Proteolysis: It induces the degradation of target proteins through the ubiquitin-proteasome system.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
E3 ubiquitin ligase: Facilitates the ubiquitination process.
Proteasome inhibitors: Used to study the degradation pathway.
Major Products Formed
The major products formed from the reactions involving this compound are ubiquitinated proteins that are subsequently degraded by the proteasome .
Aplicaciones Científicas De Investigación
cIAP1 Ligand-Linker Conjugates 2 has several scientific research applications, including:
Mecanismo De Acción
cIAP1 Ligand-Linker Conjugates 2 exerts its effects by recruiting the E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the inhibitor of apoptosis protein ligand, the target protein, and the E3 ubiquitin ligase . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by inhibitor of apoptosis proteins .
Comparación Con Compuestos Similares
Similar Compounds
cIAP1 Ligand-Linker Conjugates 1: Similar in structure but may have different linker or ligand components.
cIAP1 Ligand-Linker Conjugates 3: Another variant with a different linker or ligand.
cIAP1 Ligand-Linker Conjugates 4: Contains a different combination of inhibitor of apoptosis protein ligand and linker.
Uniqueness
cIAP1 Ligand-Linker Conjugates 2 is unique due to its specific combination of an inhibitor of apoptosis protein ligand and a proteolysis targeting chimera linker, making it particularly effective in the design of specific and non-genetic IAP-dependent protein erasers .
Propiedades
Fórmula molecular |
C37H48N4O7 |
|---|---|
Peso molecular |
660.8 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m1/s1 |
Clave InChI |
IMJARMFRGASVMW-WKNISULPSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canónico |
CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)





![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)






